molecular formula C15H25NO3S B1248606 N-acetyl-S-(e)-geranyl-l-cysteine

N-acetyl-S-(e)-geranyl-l-cysteine

Cat. No.: B1248606
M. Wt: 299.4 g/mol
InChI Key: YWGFJCHHZZUWCO-BCNIOPEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(e)-geranyl-L-cysteine is a mercapturic acid, a class of metabolites formed via the mercapturic acid pathway during the detoxification of electrophilic xenobiotics. Mercapturic acids are characterized by an N-acetylated cysteine residue conjugated to a thioether group derived from glutathione (GSH) adducts .

Properties

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylpropanoic acid

InChI

InChI=1S/C15H25NO3S/c1-11(2)6-5-7-12(3)8-9-20-10-14(15(18)19)16-13(4)17/h6,8,14H,5,7,9-10H2,1-4H3,(H,16,17)(H,18,19)/b12-8+/t14-/m0/s1

InChI Key

YWGFJCHHZZUWCO-BCNIOPEESA-N

Isomeric SMILES

CC(=CCC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Metabolic Pathways

Mercapturic acids are universally synthesized via the mercapturic acid pathway :

GSH Conjugation : Electrophilic compounds react with GSH, catalyzed by glutathione-S-transferases (GSTs) .

Proteolytic Processing : GSH adducts are sequentially cleaved by γ-glutamyltransferase and cysteinyl-glycine dipeptidase to yield cysteine conjugates .

N-Acetylation : Final step catalyzed by N-acetyltransferases to form mercapturic acids, which are excreted in urine .

Key Variations :

  • S-Methylation: Observed in N-acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)-L-cysteine, where the thiol group is methylated to enhance detoxification .
  • Bioactivation : Some cysteine conjugates (e.g., N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine) are substrates for renal β-lyases, generating reactive thiols linked to nephrotoxicity .

Toxicity and Biomarker Utility

  • Nephrotoxicity: Compounds like N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine are directly implicated in kidney damage due to bioactivation . In contrast, N-acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)-L-cysteine shows rapid excretion without reported toxicity .
  • Biomarkers :
    • DHBMA and CYMA are used to assess exposure to 1,3-butadiene and acrylonitrile, respectively .
    • BMA and SPMA (N-acetyl-S-(phenyl)-L-cysteine) correlate with styrene and benzene exposure .

Analytical Detection

Mercapturic acids are quantified in urine using LC-MS/MS or GC-MS, often after derivatization. For example:

  • N-Acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)-L-cysteine peaks in urine 3 hours post-exposure, indicating rapid metabolism .
  • DHBMA and 3-HPMA (N-acetyl-S-(3-hydroxypropyl)-L-cysteine) are detected in populations exposed to cigarette smoke or industrial chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-acetyl-S-(e)-geranyl-l-cysteine
Reactant of Route 2
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N-acetyl-S-(e)-geranyl-l-cysteine

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